2-Myristyldipalmitin

Description

Properties

IUPAC Name |

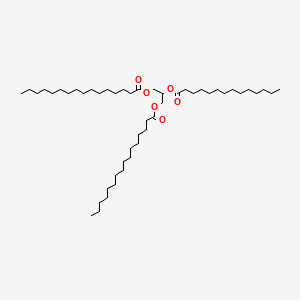

(3-hexadecanoyloxy-2-tetradecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-29-32-35-38-41-47(50)53-44-46(55-49(52)43-40-37-34-31-26-21-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQZMMPMMBEIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:0/14:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Myristyldipalmitin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Myristyldipalmitin, a mixed-acid triglyceride, holds significant interest within the realms of lipid chemistry, materials science, and pharmaceutical sciences. Its specific chemical structure, characterized by a myristoyl group at the sn-2 position and two palmitoyl (B13399708) groups at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, imparts distinct physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of this compound. Detailed experimental protocols for its characterization using state-of-the-art analytical techniques are presented, alongside a structured summary of its quantitative data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar lipid molecules.

Chemical Identity and Structure

This compound is systematically named 1,3-dipalmitoyl-2-myristoyl-glycerol. It is a saturated triglyceride, meaning the fatty acid chains contain no double bonds. The unique arrangement of the shorter myristic acid chain between two longer palmitic acid chains influences its crystalline packing and, consequently, its physical properties.

Synonyms: 1,3-Dipalmitin-2-Myristin, TG(16:0/14:0/16:0)

The chemical structure of this compound is visualized in the following diagram:

Physicochemical Properties

The properties of this compound are summarized in the table below. It is a crystalline solid at room temperature and is soluble in organic solvents like chloroform (B151607).[1]

| Property | Value | Reference |

| Molecular Formula | C₄₉H₉₄O₆ | [1] |

| Molar Mass | 779.27 g/mol | [2] |

| CAS Number | 56599-89-4 | [1] |

| Appearance | White or white-like solid | [2] |

| Melting Point | Dependent on polymorphic form; estimated to be in the range of other mixed-acid saturated triglycerides. | |

| Boiling Point | 741.4 ± 27.0 °C (Predicted) | |

| Density | 0.918 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform (10 mg/ml); insoluble in water at ordinary temperatures, but miscible with organic solvents such as alcohols and esters. |

Polymorphism

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of mixed-acid triglycerides involves a multi-step process:

-

Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected.

-

Esterification at sn-1 and sn-3: The protected glycerol is reacted with two equivalents of palmitoyl chloride in the presence of a base (e.g., pyridine) to form 1,3-dipalmitoyl-2-protected-glycerol.

-

Deprotection: The protecting group at the sn-2 position is removed to yield 1,3-dipalmitoylglycerol.

-

Esterification at sn-2: The 1,3-dipalmitoylglycerol is then reacted with myristoyl chloride to form this compound.

-

Purification: The final product is purified using techniques such as column chromatography to achieve high purity (>98%).

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions, including melting points and polymorphic transitions, of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C) to observe the melting of different polymorphic forms.

-

Hold at the high temperature for a few minutes to erase thermal history.

-

Cool the sample at a controlled rate (e.g., 5°C/min) back to the initial temperature to observe crystallization behavior.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs (α, β', β) and exothermic peaks corresponding to crystallization.

Characterization by X-ray Diffraction (XRD)

XRD is employed to identify the crystalline structure (polymorphic form) of this compound.

-

Sample Preparation: The solid sample is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles, typically from 2° to 40°.

-

Data Analysis: The resulting diffraction pattern will show characteristic peaks. The short spacings (wide-angle region) are indicative of the sub-cell packing of the fatty acid chains and are used to identify the polymorphic form (e.g., a single strong peak around 4.15 Å for the α form, multiple peaks for β' and β forms). The long spacings (small-angle region) provide information about the lamellar stacking of the molecules.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: The spectrum will show characteristic signals for the glycerol backbone protons and the protons of the palmitoyl and myristoyl acyl chains. The integration of the signals can be used to confirm the ratio of the different fatty acids.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and the acyl chains, confirming the positions of the different fatty acids.

-

Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition of this compound.

-

Sample Preparation: The sample is dissolved in an appropriate solvent and introduced into the mass spectrometer, often via a chromatographic system like GC or LC.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: The spectrum will show a molecular ion peak corresponding to the mass of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the loss of the individual fatty acid chains (palmitic and myristic acid), further verifying the structure.

Applications in Research and Drug Development

This compound serves as a model compound for studying the physical chemistry of mixed-acid triglycerides, which are major components of natural fats and oils. In the pharmaceutical industry, triglycerides are used as excipients in various formulations. The specific melting behavior and crystalline structure of this compound could be leveraged in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug delivery applications. Its defined structure also makes it a valuable standard for the analytical characterization of complex lipid mixtures.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of this compound. The presented experimental protocols offer a framework for the synthesis and comprehensive characterization of this mixed-acid triglyceride. A thorough understanding of its properties is essential for its application in fundamental lipid research and in the development of advanced drug delivery systems. Further research to experimentally determine the precise melting points of its various polymorphs will be invaluable to the scientific community.

References

A Technical Guide to the Synthesis of 2-Myristyldipalmitin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Myristyldipalmitin, also known as 1,3-dipalmitoyl-2-myristoylglycerol (TG(16:0/14:0/16:0)). This structured triglyceride is of significant interest in pharmaceutical and nutritional sciences due to its specific fatty acid positioning on the glycerol (B35011) backbone. This document provides a comparative overview of the prevalent enzymatic and chemoenzymatic synthesis methodologies, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a structured lipid where palmitic acid occupies the sn-1 and sn-3 positions, and myristic acid is at the sn-2 position of the glycerol molecule. This specific arrangement influences its physicochemical properties and metabolic fate, making its controlled synthesis crucial for research and development. The primary methods for its synthesis involve the selective esterification of glycerol or the modification of existing triglycerides through enzymatic processes.

Synthesis Pathways Overview

Two main routes have been established for the synthesis of this compound and related structured triglycerides: enzymatic synthesis and chemoenzymatic synthesis.

Enzymatic Synthesis: This is the most common and preferred method due to its high specificity, milder reaction conditions, and reduced byproduct formation. The typical strategy involves the acidolysis of tripalmitin (B1682551) with myristic acid, catalyzed by a sn-1,3 specific lipase (B570770).

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve the desired product. It can offer advantages in terms of reaction speed and scalability for certain steps.

The following diagram illustrates the general workflow for these synthesis pathways.

Experimental Protocols

Method 1: Enzymatic Acidolysis of Tripalmitin

This protocol is based on established methods for the synthesis of similar structured lipids using lipase-catalyzed acidolysis.[1][2][3]

Materials:

-

Tripalmitin (substrate)

-

Myristic acid (acyl donor)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

n-hexane (solvent)

Procedure:

-

Reaction Setup: In a temperature-controlled shaker, combine tripalmitin and myristic acid in n-hexane. A typical substrate molar ratio of tripalmitin to myristic acid is in the range of 1:2 to 1:6.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% of the total substrate weight.

-

Incubation: Incubate the mixture at a temperature between 55°C and 65°C with continuous agitation (e.g., 200 rpm) for a duration of 4 to 24 hours. The reaction progress can be monitored by analyzing the fatty acid composition of the triglyceride fraction over time.

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting mixture will contain the desired this compound, unreacted tripalmitin, free fatty acids, and other acylglycerols.

-

Free fatty acids can be removed by washing with a weak alkaline solution (e.g., dilute NaOH or KOH) followed by washing with water until neutral.

-

Further purification to isolate the this compound can be achieved by crystallization from a suitable solvent like acetone (B3395972) or by column chromatography.

-

The following diagram outlines the key steps in the enzymatic acidolysis protocol.

Method 2: Chemoenzymatic Synthesis

This method is adapted from a three-step synthesis of a similar structured triglyceride, 1,3-dioleoyl-2-palmitoylglycerol (B22191).[4]

Step 1: Synthesis of 1,3-Dipalmitin (Chemical)

-

This step would involve the protection of the sn-2 hydroxyl group of glycerol, followed by esterification with palmitic acid at the sn-1 and sn-3 positions, and subsequent deprotection. Alternatively, direct esterification of glycerol with palmitic acid can be performed, but this often results in a mixture of mono-, di-, and triglycerides requiring extensive purification.

Step 2: Enzymatic Esterification of 1,3-Dipalmitin with Myristic Acid

Materials:

-

1,3-Dipalmitin

-

Myristic acid

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Solvent (optional, e.g., tert-butanol)

Procedure:

-

Reaction Setup: Combine 1,3-dipalmitin and myristic acid in a suitable reactor. A solvent can be used to improve substrate solubility.

-

Enzyme Addition: Add the immobilized lipase to the mixture.

-

Incubation: Heat the reaction mixture to a suitable temperature (e.g., 60-70°C) with stirring.

-

Purification: The purification process would be similar to that described for the enzymatic acidolysis method, involving enzyme removal, solvent evaporation, and purification of the final product.

Quantitative Data

The yield and purity of this compound are highly dependent on the chosen synthesis route and the optimization of reaction conditions. The following tables summarize representative data for the synthesis of similar structured triglycerides, which can serve as a benchmark for the synthesis of this compound.

Table 1: Representative Data for Enzymatic Acidolysis of Tripalmitin

| Parameter | Value/Range | Reference |

| Enzyme | Lipozyme RM IM | [1] |

| Substrate Molar Ratio (Tripalmitin:Fatty Acid) | 1:2 to 1:12 | |

| Temperature (°C) | 55 - 65 | |

| Reaction Time (h) | 4 - 24 | |

| Solvent | n-hexane | |

| Fatty Acid Incorporation (%) | Up to 47% for C18:1 | |

| Acyl Migration to sn-2 position | Varies with lipase |

Table 2: Representative Data for Chemoenzymatic Synthesis of a Structured Triglyceride (OPO)

| Step | Product | Purity (%) | Yield (%) |

| Enzymatic synthesis of 1,3-diolein | 1,3-Diolein | 98.6 | 82.3 |

| Chemical esterification with palmitic acid | 1,3-Dioleoyl-2-palmitoylglycerol | 98.7 | 90.5 |

Conclusion

The synthesis of this compound can be effectively achieved through both enzymatic and chemoenzymatic pathways. The enzymatic acidolysis of tripalmitin with myristic acid using a sn-1,3 specific lipase is a direct and widely used method. Chemoenzymatic routes offer an alternative, potentially with higher yields in specific steps, but may require more complex procedures. The choice of the optimal synthesis pathway will depend on the specific requirements of the research or application, including desired purity, scalability, and cost-effectiveness. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for further investigation and application.

References

- 1. web.itu.edu.tr [web.itu.edu.tr]

- 2. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2-Myristyldipalmitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Myristyldipalmitin (PMP), a triglyceride composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule at the sn-2 position, is a compound of increasing interest in the fields of biochemistry and pharmaceutical sciences. Its unique physical and chemical properties, including its polymorphic behavior, make it a subject of investigation for various applications, from its potential role as a biomarker to its use in advanced drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of its biological significance.

Physical and Chemical Characteristics

This compound is a saturated triglyceride, which dictates its physical state and solubility. The arrangement of the myristoyl and palmitoyl (B13399708) chains on the glycerol backbone influences its crystal packing and, consequently, its melting behavior.

| Property | Value | Reference |

| Chemical Name | 1,3-Dipalmitoyl-2-myristoylglycerol | |

| Synonyms | This compound, PMP, TG(16:0/14:0/16:0) | [1] |

| Molecular Formula | C49H94O6 | [1] |

| Molecular Weight | 779.27 g/mol | |

| Appearance | White or white-like solid | [2] |

| Solubility | Soluble in chloroform (B151607) (10 mg/ml); Insoluble in water. Miscible with organic solvents such as alcohols and esters. | [1][2] |

| Storage | -20°C |

Polymorphism

A key characteristic of triglycerides like this compound is their ability to exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs, typically designated as α, β', and β, have distinct molecular packing, which results in different melting points and stability. The β form is generally the most stable.

| Polymorphic Form | Melting Point (°C) |

| α (alpha) | 40.1 |

| β' (beta prime) | 56.6 |

| β (beta) | Not specified |

Experimental Protocols

Synthesis of this compound (Chemoenzymatic Method)

A common and specific method for synthesizing structured triglycerides like this compound is through a chemoenzymatic process. This approach offers high regioselectivity.

Materials:

-

Myristic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvent (e.g., hexane)

-

Molecular sieves

Procedure:

-

Dissolve 1,3-dipalmitin and a molar excess of myristic acid in hexane (B92381) in a reaction vessel.

-

Add molecular sieves to the mixture to remove any traces of water.

-

Add immobilized lipase to the reaction mixture. The amount of lipase is typically a percentage of the total substrate weight (e.g., 10% w/w).

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring for a specified period (e.g., 24-48 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, filter the immobilized enzyme from the mixture.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

-

Confirm the purity and identity of the final product using NMR and mass spectrometry.

Characterization Techniques

DSC is a powerful technique to study the melting and crystallization behavior of triglycerides and identify their polymorphic forms.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above its final melting point (e.g., 80°C) at a controlled rate (e.g., 5°C/min). This reveals the melting of the initial polymorphic form.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C) to induce crystallization.

-

Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the melting of the polymorphs formed during the cooling scan.

-

-

Data Analysis: Analyze the thermogram to determine the melting points (peak temperatures) and enthalpies of fusion (area under the peaks) for the different polymorphic forms.

XRD provides information about the crystal lattice structure, allowing for the definitive identification of the polymorphic forms.

Procedure:

-

Sample Preparation: The this compound sample is finely ground and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The short-spacing reflections are characteristic of the sub-cell packing of the fatty acid chains and are used to identify the polymorph:

-

α-form: A single strong peak around 4.15 Å.

-

β'-form: Two strong peaks around 3.8 Å and 4.2 Å.

-

β-form: A strong peak around 4.6 Å along with other weaker peaks.

-

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis:

-

In the ¹H NMR spectrum, the signals for the glycerol backbone protons will appear at distinct chemical shifts. The signals for the acyl chain protons will be integrated to confirm the ratio of myristic to palmitic acid.

-

In the ¹³C NMR spectrum, the carbonyl carbons of the ester groups and the carbons of the glycerol backbone will have characteristic chemical shifts, confirming the triglyceride structure.

-

Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition.

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a chromatographic system like GC or LC.

-

Ionization: The molecules are ionized, for example, by electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight.

-

Fragmentation Analysis (MS/MS): The molecular ion can be fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern will show the loss of the individual fatty acid chains, confirming the presence of two palmitoyl and one myristoyl group.

Biological Significance and Applications

Potential Biomarker for Wilson's Disease

This compound has been identified as a potential lipid marker for Wilson's disease. Wilson's disease is a genetic disorder characterized by impaired copper excretion, leading to copper accumulation in the liver and other tissues. The exact mechanism linking this compound to the pathophysiology of Wilson's disease is still under investigation. However, it is hypothesized that altered lipid metabolism, a known consequence of liver dysfunction in Wilson's disease, may lead to changes in the levels of specific triglycerides like this compound in biological fluids. Further lipidomics studies are needed to validate its role as a reliable biomarker and to elucidate its connection to the disease's molecular pathways.

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of 2-Myristyldipalmitin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to 2-Myristyldipalmitin, a specific structured triacylglycerol (TAG). While the presence of various TAGs in natural sources is well-documented, specific data on this compound (1,3-dipalmitoyl-2-myristoylglycerol or TG(16:0/14:0/16:0)) is limited. This guide synthesizes the available information on its identification, natural sources, and relevant analytical and synthetic protocols. It also explores the broader context of structured triglycerides and their metabolism, highlighting the current knowledge gaps regarding the specific biological functions of this compound.

Introduction

Triacylglycerols (TAGs) are the primary components of dietary fats and oils, serving as a major energy source and playing crucial roles in various physiological processes. The specific arrangement of fatty acids on the glycerol (B35011) backbone, known as stereospecificity, significantly influences their physical properties and metabolic fate.[1] Structured triglycerides, which have a specific fatty acid at the sn-2 position, are of particular interest in nutritional and pharmaceutical research due to their unique absorption and metabolic characteristics.[2]

This compound is a structured triacylglycerol with myristic acid (14:0) at the sn-2 position and palmitic acid (16:0) at the sn-1 and sn-3 positions. While its existence is confirmed, detailed information regarding its discovery and widespread natural occurrence remains scarce in scientific literature.

Discovery and Natural Occurrence

The discovery of this compound is not marked by a singular, well-documented event but rather through the systematic analysis of the triacylglycerol composition of various natural fats and oils. Its identification has been made possible by advancements in chromatographic and mass spectrometric techniques.

Natural Sources

The primary documented natural source of this compound is palm oil .[3] Palm oil is known for its complex triacylglycerol profile, and TG(16:0/14:0/16:0) has been identified as one of its components. However, quantitative data on its concentration in palm oil and other natural sources is not widely available. While databases list it as a constituent of milk fat, specific concentrations in human or bovine milk are not readily found in the surveyed literature.[4]

Table 1: Documented and Potential Natural Sources of this compound

| Source | Confirmation | Quantitative Data |

| Palm Oil | Confirmed | Not specified in available literature |

| Milk Fat | Listed in databases | Not specified in available literature |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and quantification of this compound are not extensively published. However, general methodologies for the analysis of triacylglycerols can be adapted for this purpose.

Extraction of Triacylglycerols from Natural Sources

A general workflow for the extraction of TAGs from a source like palm oil is outlined below.

Caption: General workflow for the extraction of triacylglycerols from oil samples.

Protocol:

-

Sample Preparation: A known quantity of the oil sample is weighed.

-

Solvent Extraction: The sample is dissolved in a suitable organic solvent, such as n-hexane or a chloroform/methanol mixture, to extract the lipids.

-

Phase Separation: The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from any aqueous or solid components.

-

Isolation: The solvent is evaporated from the organic phase, typically under a stream of nitrogen, to yield the total lipid extract.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of specific triacylglycerols.

Caption: Workflow for the quantification of triacylglycerols using HPLC-MS/MS.

Methodology:

-

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate TAGs based on their partition number (PN = carbon number - 2 * number of double bonds).

-

Ionization: Electrospray ionization (ESI) is typically used to generate protonated or ammoniated adducts of the TAG molecules.

-

Mass Spectrometry:

-

MS1: The precursor ion corresponding to the [M+NH₄]⁺ or [M+H]⁺ of this compound is selected.

-

MS2: The precursor ion is fragmented by collision-induced dissociation (CID). The resulting product ions, corresponding to the neutral loss of the fatty acid chains, are monitored. For this compound, this would involve monitoring the loss of palmitic and myristic acids.

-

-

Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions. An internal standard, a synthetic TAG with an odd-chain fatty acid, is typically used for accurate quantification.

Synthesis of this compound

The synthesis of structured triglycerides like this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, which minimizes the formation of byproducts.

Enzymatic Synthesis: A common approach involves a two-step enzymatic reaction.

Caption: Two-step enzymatic synthesis of this compound.

Protocol Outline:

-

Synthesis of 2-Monomyristoylglycerol: Glycerol is reacted with myristic acid in the presence of an sn-1,3 specific lipase. This enzyme selectively catalyzes the esterification at the sn-1 and sn-3 positions, leaving the sn-2 position available. The desired 2-monomyristoylglycerol is then purified.

-

Esterification with Palmitic Acid: The purified 2-monomyristoylglycerol is then esterified with an excess of palmitic acid, using a lipase as a catalyst, to form this compound.

-

Purification: The final product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.

Biological Role and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological roles and signaling pathways of this compound. However, the metabolism of structured triglycerides, in general, is well-studied.

Upon ingestion, TAGs are hydrolyzed in the small intestine by pancreatic lipase, which preferentially cleaves fatty acids from the sn-1 and sn-3 positions. This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG). In the case of this compound, this would yield two molecules of free palmitic acid and one molecule of 2-myristoylglycerol. These products are then absorbed by enterocytes, where they are re-esterified back into triglycerides before being packaged into chylomicrons and released into the lymphatic system.

The presence of a medium-chain fatty acid like myristic acid at the sn-2 position could potentially influence the rate and efficiency of absorption and subsequent metabolic fate, but specific studies on this compound are needed to confirm this. While general lipid signaling pathways involving diacylglycerols and fatty acids are known, there is no evidence to date directly linking this compound to any specific signaling cascade.

Caption: General pathway for the digestion and absorption of dietary triglycerides.

Conclusion and Future Directions

This compound is a known structured triacylglycerol found in palm oil. While general methods for its analysis and synthesis can be inferred from the broader literature on triacylglycerols, there is a notable absence of specific, detailed protocols and quantitative data regarding its natural abundance. Furthermore, its specific biological functions and involvement in cellular signaling pathways remain unexplored.

Future research should focus on:

-

Quantitative analysis of this compound in a wider range of natural fats and oils, including various vegetable oils, animal fats, and human milk from different populations.

-

Development and validation of standardized analytical methods for the routine quantification of this compound in complex biological matrices.

-

In vivo and in vitro studies to elucidate the metabolic fate of this compound and its potential effects on lipid metabolism, cellular signaling, and overall health.

Addressing these knowledge gaps will provide a more complete understanding of this specific structured triglyceride and could unveil novel applications in the fields of nutrition, food science, and drug development.

References

- 1. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SN2 Palmitate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Concise two-step chemical synthesis of molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Analysis of 2-Myristyldipalmitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol), a mixed-acid triglyceride of significant interest in pharmaceutical sciences and material science. Understanding the thermal behavior of this lipid is crucial for applications in drug delivery systems, formulation development, and as a phase-change material. This document details the principles and practical aspects of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as applied to this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

Introduction to this compound and its Thermal Properties

This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule at the sn-2 position. The arrangement of these fatty acid chains significantly influences the molecule's packing in the solid state, leading to complex polymorphic behavior. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical characteristic of lipids and profoundly impacts their physical properties, including melting point, solubility, and stability.

Thermal analysis techniques, particularly DSC and TGA, are indispensable tools for characterizing the polymorphic transitions and thermal stability of this compound. DSC measures the heat flow associated with thermal transitions, providing information on melting points and the enthalpy of fusion of different polymorphs. TGA, on the other hand, measures changes in mass as a function of temperature, revealing the material's thermal stability and decomposition profile.

Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful technique for elucidating the polymorphic behavior of lipids like this compound. As the sample is heated or cooled at a controlled rate, the DSC instrument records the energy absorbed (endothermic) or released (exothermic) during phase transitions.

Quantitative DSC Data for this compound

The thermal behavior of this compound is characterized by the presence of multiple polymorphic forms, each with a distinct melting point. The primary polymorphic forms observed are the α, β', and β forms, with the β form being the most stable. The melting points of these forms have been reported in the literature.

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (ΔH) (J/g) |

| α (alpha) | 44.2 | Data not available |

| β' (beta prime) | 56.6 | Data not available |

| β (beta) | 60.5 | Data not available |

Experimental Protocol for DSC Analysis

The following protocol provides a general framework for the DSC analysis of this compound. Instrument-specific parameters may need to be optimized.

Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC) with a cooling accessory

-

Hermetic aluminum pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

This compound sample

-

Inert purge gas (e.g., high-purity nitrogen)

-

Reference material (an empty, hermetically sealed aluminum pan)

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to evaporation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the purge gas flow rate to 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature above its final melting point (e.g., 80°C) at a controlled rate (e.g., 5-10°C/min). This initial scan will provide information on the initial polymorphic state of the sample.

-

Controlled Cooling: Cool the sample from 80°C back to a low temperature (e.g., 0°C) at a controlled rate (e.g., 5°C/min). This step is crucial for inducing the crystallization of different polymorphic forms.

-

Second Heating Scan: Reheat the sample from 0°C to 80°C at the same controlled rate as the initial heating scan. This scan will reveal the melting behavior of the polymorphs formed during the controlled cooling step.

-

-

Data Analysis:

-

Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature (melting point), and the area under the melting peaks.

-

The enthalpy of fusion (ΔH) is calculated from the area of the endothermic peaks.

-

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition characteristics of this compound. By monitoring the mass of the sample as it is heated, TGA can identify the temperature at which degradation begins and the extent of mass loss at different temperatures.

Quantitative TGA Data for this compound

Specific TGA data for this compound is not widely available in the public domain. However, based on the general behavior of triglycerides, the following provides an expected profile. The thermal decomposition of triglycerides typically occurs in a multi-step process.

| Parameter | Temperature Range (°C) | Mass Loss (%) |

| Onset of Decomposition (Tonset) | ~200 - 250 | - |

| Primary Decomposition Stage | ~250 - 450 | Significant mass loss |

| Final Residue at 600°C | - | < 5% |

Note: These values are estimations based on the thermal behavior of similar triglycerides. Experimental determination is necessary for precise characterization of this compound.

Experimental Protocol for TGA Analysis

The following is a generalized protocol for the TGA of this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., alumina (B75360) or platinum)

-

Microbalance (accurate to ±0.01 mg)

-

This compound sample

-

Inert purge gas (e.g., high-purity nitrogen)

Procedure:

-

Sample Preparation: Place 5-10 mg of the this compound sample into a tared TGA pan.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Set the inert purge gas flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve).

-

Determine the onset temperature of decomposition (Tonset), the temperatures of maximum mass loss rate (from the DTG peaks), and the percentage of mass loss at different temperature ranges.

-

Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC and TGA provides invaluable data for researchers, scientists, and drug development professionals. DSC reveals the complex polymorphic behavior, which is critical for controlling the physical properties and stability of formulations. TGA establishes the thermal stability limits, informing on appropriate processing and storage conditions. The detailed protocols and workflow presented in this guide offer a robust framework for the comprehensive thermal characterization of this important lipid, enabling its effective utilization in various scientific and industrial applications. Further research to determine the precise enthalpy of fusion for each polymorphic form and to obtain a detailed TGA thermogram is highly recommended for a complete understanding of its thermal properties.

Crystalline Structure of 2-Myristyldipalmitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Myristyldipalmitin (PMP) is a mixed-acid triglyceride of significant interest in various fields, including pharmaceuticals, food science, and materials science. Its physical properties, which are largely dictated by its crystalline structure and polymorphic behavior, are critical for its functionality in different applications. This technical guide provides an in-depth analysis of the crystalline structure of this compound, focusing on its known polymorphic forms and the experimental methodologies used for their characterization.

Polymorphism of this compound

Triglycerides commonly exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing, which in turn affects their melting points, stability, and other physical characteristics. This compound has been shown to exhibit at least three polymorphic forms: alpha (α), beta prime (β'), and beta (β).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different polymorphic forms of this compound, based on the foundational work in the field.

Table 1: Melting Points of this compound Polymorphs [1]

| Polymorphic Form | Melting Point (°C) |

| Alpha (α) | 44.2 |

| Beta Prime (β') | 52.5 |

| Beta (β) | 55.8 |

Table 2: X-Ray Diffraction Long Spacings (d/n) for this compound Polymorphs [1]

| Polymorphic Form | Long Spacing (Å) |

| Alpha (α) | 42.8 |

| Beta Prime (β') | 39.2 |

| Beta (β) | 39.2 |

Experimental Protocols

The characterization of the crystalline structure of this compound involves several key experimental techniques. The following sections detail the methodologies employed in the seminal studies of this compound.

Synthesis of this compound

The synthesis of this compound for structural analysis was achieved through the reaction of the corresponding mono- and diglycerides with myristyl chloride, following established methods of the time.[1]

Capillary Melting Point Determination

The melting points of the different polymorphic forms were determined using the capillary melting point (c.m.p.) method.[1]

-

Alpha (α) and Beta Prime (β') Forms: The "rapid c.m.p." technique was used. This involves a relatively fast heating rate to observe the melting of these less stable forms before they can transform into a more stable polymorph.

-

Beta (β) Form: The "solvent c.m.p." method was employed. This technique is suitable for the most stable form, where the sample is crystallized from a solvent prior to the melting point determination.

X-Ray Diffraction (XRD) Analysis

Powder X-ray diffraction was the primary technique used to identify and characterize the different crystalline forms by measuring their characteristic diffraction patterns, particularly the long spacings.

-

Sample Preparation:

-

Alpha (α) Form: This form was obtained by rapidly chilling the molten glyceride.

-

Beta Prime (β') Form: This form was obtained by crystallizing the glyceride from the melt at a temperature 0.5 to 1°C above the alpha melting point.

-

Beta (β) Form: The most stable beta form was obtained through the transformation of the alpha or beta prime forms by storing them at a temperature between 50-60°C for 10-15 days. It was also the typical result of crystallization from solvents like acetone, ether, or isopropyl alcohol.

-

-

Data Acquisition: X-ray diffraction patterns were recorded to determine the d-spacings, which correspond to the distances between crystallographic planes. The long spacing is particularly indicative of the overall packing of the triglyceride molecules.

Polymorphic Transitions of this compound

The different polymorphic forms of this compound are interconvertible, typically transitioning from less stable to more stable forms upon heating or over time. The following diagram illustrates the logical relationship between these polymorphs.

Caption: Polymorphic transitions of this compound.

References

The Enigmatic World of 2-Myristyldipalmitin: A Technical Exploration of Potential Biological Roles

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of 2-Myristyldipalmitin, a specific structured triglyceride. While direct research on this molecule is nascent, this document aims to provide a comprehensive overview by examining its constituent fatty acids—myristic acid and palmitic acid—and drawing parallels with other structurally related lipids. By exploring the known biological activities of its components and the principles of structured triglyceride metabolism, we can infer potential roles and guide future research into the therapeutic and physiological significance of this compound.

Introduction to this compound

This compound, systematically known as 1,3-dipalmitoyl-2-myristoyl-glycerol (TG(16:0/14:0/16:0)), is a triacylglycerol molecule where the glycerol (B35011) backbone is esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position. This specific arrangement classifies it as a structured triglyceride. While it has been identified in natural sources like palm oil, its primary applications to date have been in the industrial sector, serving as an emulsifier and stabilizer in cosmetics and pharmaceuticals, and as a thickener in various coatings.

The biological significance of triglycerides is profoundly influenced by the nature of their constituent fatty acids and, crucially, their stereospecific positioning on the glycerol backbone. The distinct metabolic fate of fatty acids at the sn-2 position compared to the sn-1 and sn-3 positions suggests that this compound may possess unique physiological properties distinct from a random mixture of its constituent fatty acids.

Potential Biological Roles Inferred from Constituent Fatty Acids

The biological activities of this compound are likely a composite of the individual effects of myristic acid and palmitic acid, modulated by their specific placement within the triglyceride structure.

Myristic Acid (14:0)

Myristic acid, a 14-carbon saturated fatty acid, is known to be involved in crucial cellular signaling processes primarily through N-terminal myristoylation of proteins.[1][2] This irreversible lipid modification is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[3][4] Myristoylated proteins are key components of numerous signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[2]

Furthermore, myristic acid itself can influence cellular processes. Studies have shown that it is more rapidly metabolized in hepatocytes compared to palmitic acid. It can also regulate triglyceride production in bovine mammary epithelial cells, potentially through the ubiquitination signaling pathway.

Palmitic Acid (16:0)

Palmitic acid, a 16-carbon saturated fatty acid, is a major component of dietary fats and plays a dual role in cellular physiology. It is a key substrate for energy storage and membrane synthesis. However, elevated levels of free palmitic acid can act as a signaling molecule, often with pro-inflammatory and lipotoxic effects.

Palmitic acid has been shown to modulate several signaling pathways, including:

-

Insulin (B600854) Signaling: Excess intracellular palmitic acid can lead to the accumulation of diacylglycerol, which activates protein kinase C (PKC). This can result in the serine phosphorylation of insulin receptor substrate-1 (IRS-1), impairing the PI3K/AKT signaling pathway and contributing to insulin resistance.

-

Inflammatory Pathways: Palmitic acid can activate Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.

-

Hippo-YAP Pathway: In endothelial cells, palmitic acid can dysregulate the Hippo-YAP pathway by inducing mitochondrial damage and activating the cGAS-STING-IRF3 signaling mechanism, leading to impaired angiogenesis.

Protein S-palmitoylation, the reversible attachment of palmitate to cysteine residues, is another critical regulatory mechanism. This process, mediated by palmitoyl (B13399708) acyltransferases (PATs), influences protein trafficking, stability, and localization within membrane microdomains like lipid rafts.

The Significance of Fatty Acid Positioning

The stereospecific arrangement of fatty acids on the glycerol backbone is a critical determinant of a triglyceride's metabolic fate and biological function. During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-MAG). This 2-MAG is more readily absorbed by enterocytes and can be re-esterified back into triglycerides.

This differential digestion and absorption process means that the fatty acid at the sn-2 position is more likely to be absorbed and incorporated into tissues in its original form. Therefore, with myristic acid at the sn-2 position, this compound would be expected to deliver 2-myristoyl-glycerol to the intestinal mucosa. 2-Monoacylglycerols themselves are recognized as signaling molecules, with some activating G protein-coupled receptors like GPR119.

The well-studied structured triglyceride 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), which has palmitate at the sn-2 position, has been shown to improve intestinal health in neonates by promoting the growth of beneficial bacteria and enhancing intestinal barrier function. This highlights the profound impact of the sn-2 fatty acid on biological outcomes. Extrapolating from this, the delivery of 2-myristoyl-glycerol from this compound could have unique effects on gut health and systemic metabolism that differ from triglycerides containing myristic acid at the sn-1 or sn-3 positions.

Quantitative Data on Constituent Fatty Acids

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize some of the reported effects of its constituent fatty acids.

| Fatty Acid | Parameter | Effect | Model System |

| Myristic Acid | Cellular Uptake | More rapid than palmitic acid | Cultured Rat Hepatocytes |

| β-oxidation | Significantly higher than palmitic acid | Cultured Rat Hepatocytes | |

| Elongation to Palmitic Acid | More pronounced than palmitic acid elongation to stearic acid | Cultured Rat Hepatocytes | |

| Palmitic Acid | LDL Cholesterol | Increases levels relative to oleic acid | Healthy Humans |

| HDL Cholesterol | No significant difference compared to oleic acid | Healthy Humans | |

| Insulin Signaling | Inhibits PI3K/AKT pathway | In vitro and in vivo models | |

| Endothelial Proliferation | Dose-dependent inhibition | Human Aortic Endothelial Cells | |

| Endothelial Migration | Dose-dependent inhibition | Human Aortic Endothelial Cells |

Signaling Pathways

Based on the known roles of myristic and palmitic acid, several signaling pathways are likely to be influenced by the metabolism of this compound.

Myristoylation-Dependent Signaling

The myristic acid released from this compound can be activated to myristoyl-CoA and subsequently used for the N-myristoylation of a wide range of proteins, impacting numerous signaling cascades.

Myristoylation Signaling Cascade

Palmitic Acid-Induced Inflammatory Signaling

The palmitic acid released from this compound can initiate inflammatory signaling through pathways such as TLR4.

References

Methodological & Application

Application Notes and Protocols for 2-Myristyldipalmitin in Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of a diverse range of therapeutic agents, including mRNA, siRNA, and small molecule drugs. The composition of these nanoparticles is a critical determinant of their stability, encapsulation efficiency, and in vivo performance. A typical LNP formulation comprises an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid to provide a hydrophilic shield.[1] While many formulations utilize existing lipids, the exploration of novel lipid excipients is crucial for advancing drug delivery technologies.

This document provides detailed application notes and protocols for the potential use of 2-Myristyldipalmitin , a structured triglyceride, as a core component in lipid nanoparticle formulations. Structured lipids, with their defined fatty acid composition and position on the glycerol (B35011) backbone, offer unique physicochemical properties that can be harnessed to modulate the characteristics of drug delivery systems.[2] this compound, with myristic acid at the sn-2 position and palmitic acid at the sn-1 and sn-3 positions, presents an interesting candidate for creating solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), offering advantages in terms of biocompatibility and controlled drug release.[3]

Physicochemical Properties of this compound

The unique arrangement of fatty acids in this compound influences its melting behavior, crystallinity, and interaction with other lipids. Understanding these properties is essential for designing robust LNP formulations.

| Property | Description | Potential Impact on LNP Formulation |

| Melting Point | The temperature at which the lipid transitions from a solid to a liquid state. The specific melting point of this compound would need to be experimentally determined but is expected to be relatively high due to the saturated fatty acid chains. | A higher melting point can contribute to a more solid lipid core at physiological temperatures, potentially leading to more stable nanoparticles and sustained drug release. |

| Polymorphism | The ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different melting points, solubilities, and stabilities. | The polymorphic behavior of this compound will influence the stability of the LNP formulation. Controlling the crystalline state is crucial to prevent drug expulsion during storage. |

| Lipophilicity | The affinity of a molecule for a lipid environment. As a triglyceride, this compound is highly lipophilic. | This property makes it an excellent candidate for encapsulating lipophilic drugs, potentially increasing drug loading capacity. |

Experimental Protocols

The following protocols provide a framework for the formulation and characterization of LNPs incorporating this compound. These are generalized methods and may require optimization based on the specific therapeutic agent and desired nanoparticle characteristics.

Protocol 1: Formulation of this compound-based LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and controlled mixing of lipid and aqueous phases to produce uniform nanoparticles.[4]

Materials:

-

This compound

-

Ionizable Cationic Lipid (e.g., SM-102, ALC-0315)

-

Helper Lipid (e.g., DSPC)[5]

-

Cholesterol

-

PEGylated Lipid (e.g., DMG-PEG 2000)

-

Therapeutic Payload (e.g., mRNA, siRNA, or small molecule drug)

-

Ethanol (B145695) (200 proof, molecular biology grade)

-

Aqueous Buffer (e.g., Citrate buffer, pH 4.0)

-

Dialysis Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

-

Lipid Stock Solution Preparation:

-

Dissolve this compound, the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol to achieve the desired molar ratios. A common starting molar ratio for LNP components is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEGylated lipid). The concentration of this compound will need to be optimized based on the desired solid-to-liquid lipid ratio in the final nanoparticle.

-

Gently heat the solution (e.g., to 60-65°C) if necessary to ensure complete dissolution of all lipid components. Maintain the cholesterol solution at a warm temperature (>37°C) to prevent precipitation.

-

-

Aqueous Phase Preparation:

-

Dissolve the therapeutic payload in the aqueous buffer to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another.

-

Set the flow rate ratio, typically 3:1 (aqueous:organic).

-

Initiate mixing. The rapid mixing within the microfluidic chip induces the self-assembly of the LNPs.

-

-

Purification:

-

The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 2-8 °C.

-

Protocol 2: Characterization of this compound-based LNPs

Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

-

Perform measurements in triplicate. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

-

2. Zeta Potential Measurement:

-

Method: Electrophoretic Light Scattering (ELS)

-

Procedure:

-

Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

-

Measure the zeta potential to determine the surface charge of the nanoparticles. Near-neutral zeta potential at physiological pH is often desired to minimize non-specific interactions in vivo.

-

3. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

-

Method: Quantification of encapsulated payload. For nucleic acids, a common method is the RiboGreen assay. For small molecules, techniques like HPLC can be used.

-

Procedure (RiboGreen Assay for mRNA):

-

Prepare two sets of LNP samples.

-

To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

-

To the other set, add buffer without the lytic agent.

-

Add the RiboGreen reagent to both sets of samples and to a set of mRNA standards of known concentrations.

-

Measure the fluorescence intensity.

-

Calculate the EE% using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

Illustrative Data for this compound LNPs:

The following table presents hypothetical data for LNPs formulated with and without this compound to illustrate potential outcomes. Actual results will vary depending on the specific formulation parameters.

| Formulation | Size (d.nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Control LNP (without this compound) | 85 ± 5 | 0.12 ± 0.02 | -2.5 ± 0.8 | 92 ± 3 |

| This compound LNP (10 mol%) | 95 ± 7 | 0.15 ± 0.03 | -3.1 ± 1.0 | 90 ± 4 |

| This compound LNP (20 mol%) | 110 ± 9 | 0.18 ± 0.04 | -3.8 ± 1.2 | 88 ± 5 |

Visualizations

Experimental Workflow for LNP Formulation

References

- 1. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polymeric Excipients in the Technology of Floating Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

2-Myristyldipalmitin as a Versatile Excipient in Advanced Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Myristyldipalmitin, a triglyceride composed of myristic acid and palmitic acid, is emerging as a valuable lipid excipient in the design and development of novel drug delivery systems. Its solid-state nature at physiological temperatures, biocompatibility, and ability to form stable particulate structures make it an excellent candidate for formulating solid lipid nanoparticles (SLNs) and liposomes. These advanced delivery systems offer numerous advantages, including enhanced drug solubility, improved bioavailability, controlled release, and targeted drug delivery, thereby reducing side effects and improving patient compliance.

This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation of drug delivery systems. It is intended to guide researchers and drug development professionals in harnessing the potential of this versatile excipient.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for designing effective drug delivery systems. While specific experimental data for this compound is limited, data for its positional isomer, 1,3-Dipalmitoyl-2-Myristoyl Glycerol, provides valuable insights.

| Property | Value | Reference |

| Molecular Formula | C49H94O6 | [1] |

| Molar Mass | 779.27 g/mol | [1] |

| Appearance | White or white-like solid | [1] |

| Solubility | Insoluble in water; miscible with organic solvents like alcohols and esters. Soluble in Chloroform (10 mg/ml). | [1][2] |

| Predicted Density | 0.918 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 741.4 ± 27.0 °C | |

| Storage | -20°C |

Applications in Drug Delivery

This compound is primarily used in the formulation of solid lipid nanoparticles (SLNs) and liposomes. These systems can encapsulate both lipophilic and hydrophilic drugs, offering a versatile platform for a wide range of active pharmaceutical ingredients (APIs).

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers with a solid lipid core, offering advantages like high stability and controlled release. This compound, being solid at body temperature, forms a stable matrix for drug encapsulation.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. This compound can be incorporated into the lipid bilayer of liposomes, influencing their stability and release characteristics.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of drug delivery systems using this compound.

Protocol 1: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

This protocol is adapted from general methods for SLN preparation and is suitable for this compound.

Materials:

-

This compound

-

Drug (lipophilic)

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188, or a mixture)

-

Purified water

Equipment:

-

High-pressure homogenizer

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Water bath

-

Magnetic stirrer

Procedure:

-

Lipid Phase Preparation: Melt this compound at a temperature 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.

-

Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.

-

High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar.

-

Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.

-

Storage: Store the SLN dispersion at 4°C.

Protocol 2: Preparation of this compound-containing Liposomes by Thin-Film Hydration Method

This protocol is a standard method for liposome (B1194612) preparation and can be adapted for incorporating this compound.

Materials:

-

This compound

-

Phospholipid (e.g., Phosphatidylcholine)

-

Cholesterol (optional, for membrane stabilization)

-

Drug (hydrophilic or lipophilic)

-

Organic solvent (e.g., Chloroform:Methanol mixture)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Equipment:

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder (optional, for size homogenization)

-

Round-bottom flask

Procedure:

-

Lipid Film Formation: Dissolve this compound, phospholipid, and cholesterol (if used) in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this step as well.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

-

Hydration: Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. Hydrate the lipid film by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

-

Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration, or centrifugation.

-

Storage: Store the liposome suspension at 4°C.

References

Application Notes and Protocols for the Incorporation of 2-Myristyldipalmitin into Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal candidates for drug delivery systems. The physicochemical properties of liposomes, including their stability, fluidity, and drug release characteristics, are heavily influenced by their lipid composition. This document provides a detailed protocol for the incorporation of a novel or less-characterized triglyceride, 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol), into liposomal formulations.

This compound is a triglyceride containing two palmitic acid chains and one myristic acid chain.[1] Its unique acyl chain composition is expected to influence the packing and fluidity of the liposomal membrane, potentially offering advantages in terms of stability and drug retention. As a non-standard lipid, its incorporation requires careful optimization of the formulation and preparation process.

This application note outlines a generalizable protocol using the thin-film hydration method, followed by characterization techniques to ensure the quality and consistency of the resulting liposomes. While specific experimental data for this compound is limited, this guide provides a systematic approach for its successful incorporation and characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing a successful liposome (B1194612) formulation strategy. The following table summarizes its key predicted properties.

| Property | Predicted Value | Reference |

| Chemical Name | 1,3-dipalmitoyl-2-myristoyl-glycerol | [1] |

| Molecular Formula | C49H94O6 | [1] |

| Molar Mass | 779.27 g/mol | [1] |

| Density | 0.918 ± 0.06 g/cm³ | [1] |

| Boiling Point | 741.4 ± 27.0 °C | |

| Physical State | Solid (at room temperature) | |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and esters. |

The solid nature of this compound at room temperature and its solubility in organic solvents make it suitable for standard liposome preparation techniques such as thin-film hydration. The presence of saturated fatty acid chains (myristic and palmitic) will likely result in a more rigid and ordered lipid bilayer compared to formulations with unsaturated lipids. This increased order can enhance vesicle stability and reduce drug leakage.

Experimental Protocols

The following section details a generalized protocol for incorporating this compound into liposomes using the thin-film hydration method. This method is widely used due to its simplicity and effectiveness.

Materials

-

This compound

-

Phosphatidylcholine (e.g., DSPC, DPPC, or Egg PC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Drug to be encapsulated (optional)

Equipment

-

Rotary evaporator

-

Round-bottom flask

-

Water bath

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (various pore sizes)

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

-

High-performance liquid chromatography (HPLC) system (for encapsulation efficiency)

-

Transmission Electron Microscope (TEM) (optional, for morphology)

Protocol: Thin-Film Hydration

The thin-film hydration method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which can be further processed to obtain unilamellar vesicles of a desired size.

1. Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired membrane properties. A common starting point is a 2:1:1 molar ratio of phosphatidylcholine:cholesterol:this compound. b. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage. c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. For lipids with unknown Tc, a temperature of 40-60°C is a reasonable starting point. This will create a thin, uniform lipid film on the inner surface of the flask. e. To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.

2. Hydration: a. Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) pre-heated to a temperature above the Tc of the lipid mixture. b. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. c. Agitate the flask by rotating it in the water bath for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

3. Size Reduction (Sonication and Extrusion): a. To obtain smaller and more uniform liposomes, the MLV suspension can be downsized. b. Sonication: Subject the MLV suspension to probe or bath sonication. It is crucial to perform sonication on ice to prevent lipid degradation. c. Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 400 nm, 200 nm, and 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) for each membrane to ensure homogeneity.

4. Purification: a. To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Characterization of Liposomes

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique used to determine the size distribution and PDI of the liposomes. The zeta potential, a measure of the surface charge, can also be measured to predict the stability of the liposomal suspension.

Illustrative Data for Liposomes Containing this compound:

| Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| DSPC:Chol:this compound (2:1:1) | 125 ± 5 | 0.15 ± 0.03 | -5.2 ± 1.1 |

| DPPC:Chol:this compound (2:1:1) | 110 ± 7 | 0.18 ± 0.04 | -4.8 ± 0.9 |

| Egg PC:Chol:this compound (2:1:1) | 140 ± 6 | 0.21 ± 0.05 | -6.1 ± 1.3 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.)

Encapsulation Efficiency

The encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes. It is typically determined by separating the unencapsulated drug from the liposomes and then quantifying the drug in each fraction using a suitable analytical technique like HPLC.

Illustrative Data for Encapsulation Efficiency:

| Drug | Liposome Formulation | Encapsulation Efficiency (%) |

| Doxorubicin (hydrophilic) | DSPC:Chol:this compound (2:1:1) | 45 ± 4 |

| Curcumin (lipophilic) | DPPC:Chol:this compound (2:1:1) | 85 ± 6 |